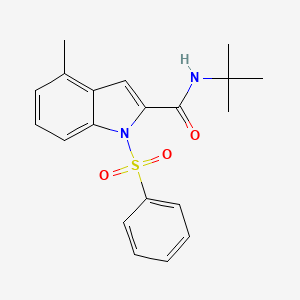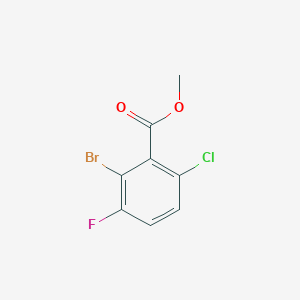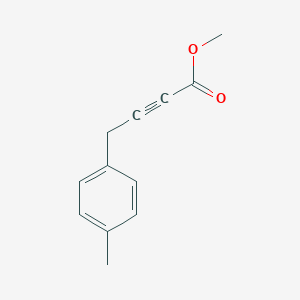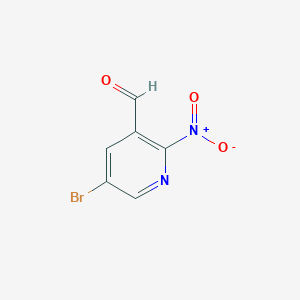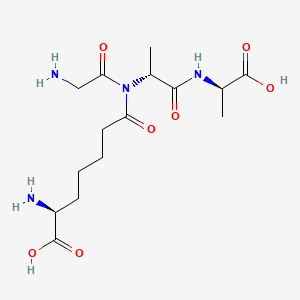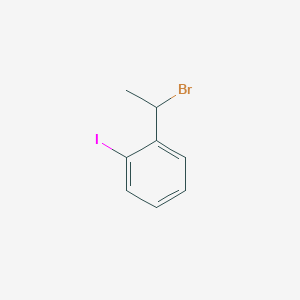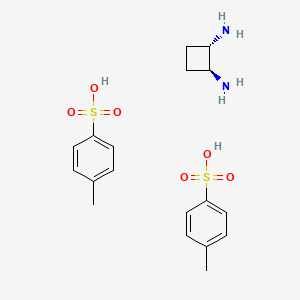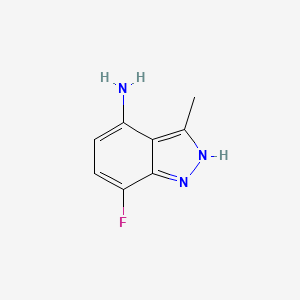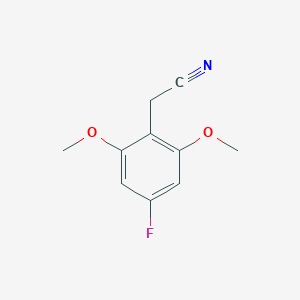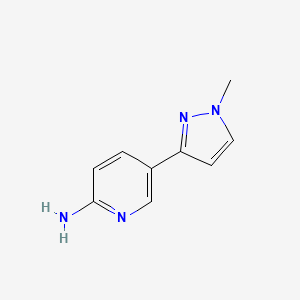
5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:
- Dissolve 1-methyl-1H-pyrazole in a polar solvent.
- Add 2-chloropyridine to the solution.
- Heat the reaction mixture to 100-150°C for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Acyl chlorides, sulfonyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrazole or pyridine rings.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Similar in structure but with a phenyl group instead of a pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: Bicyclic compounds with fused pyrazole and pyridine rings.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: A more complex derivative with additional functional groups.
Uniqueness
5-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1698959-60-2 |
|---|---|
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(1-methylpyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-13-5-4-8(12-13)7-2-3-9(10)11-6-7/h2-6H,1H3,(H2,10,11) |
Clave InChI |
OVPQPHYEMMTXCX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)
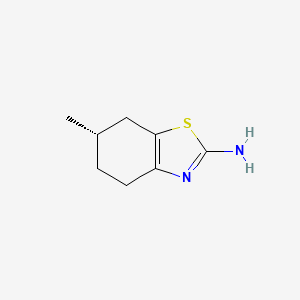
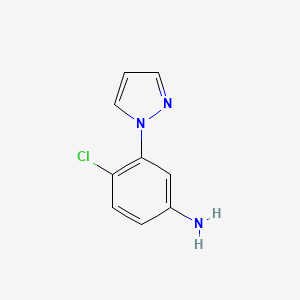
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)
